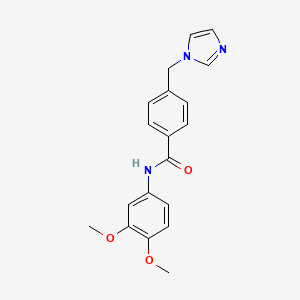![molecular formula C22H27ClN4O4 B6005477 4-(5-{4-[2-(2-chlorophenoxy)ethyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B6005477.png)
4-(5-{4-[2-(2-chlorophenoxy)ethyl]-1-piperazinyl}-2-nitrophenyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-{4-[2-(2-chlorophenoxy)ethyl]-1-piperazinyl}-2-nitrophenyl)morpholine, also known as JNJ-40411813, is a novel compound synthesized for scientific research purposes. It is a potent and selective antagonist of the dopamine D2 receptor, which plays a crucial role in the regulation of neurotransmitter release and behavior.
Wirkmechanismus
4-(5-{4-[2-(2-chlorophenoxy)ethyl]-1-piperazinyl}-2-nitrophenyl)morpholine acts as a competitive antagonist of the dopamine D2 receptor, which is a G protein-coupled receptor that modulates the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. By blocking the binding of dopamine to the receptor, 4-(5-{4-[2-(2-chlorophenoxy)ethyl]-1-piperazinyl}-2-nitrophenyl)morpholine reduces the activity of the dopaminergic system, leading to a decrease in the release of dopamine and other neurotransmitters.
Biochemical and Physiological Effects:
4-(5-{4-[2-(2-chlorophenoxy)ethyl]-1-piperazinyl}-2-nitrophenyl)morpholine has been shown to have several biochemical and physiological effects. In animal models, it has been demonstrated to reduce locomotor activity, induce catalepsy, and impair learning and memory. Additionally, 4-(5-{4-[2-(2-chlorophenoxy)ethyl]-1-piperazinyl}-2-nitrophenyl)morpholine has been shown to modulate the release of dopamine and other neurotransmitters in various brain regions, including the striatum, prefrontal cortex, and nucleus accumbens.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(5-{4-[2-(2-chlorophenoxy)ethyl]-1-piperazinyl}-2-nitrophenyl)morpholine in lab experiments is its high selectivity and potency for the dopamine D2 receptor. This allows researchers to study the specific role of this receptor in different physiological and pathological conditions. However, one of the limitations of using 4-(5-{4-[2-(2-chlorophenoxy)ethyl]-1-piperazinyl}-2-nitrophenyl)morpholine is its limited solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 4-(5-{4-[2-(2-chlorophenoxy)ethyl]-1-piperazinyl}-2-nitrophenyl)morpholine. One area of research is the investigation of its potential therapeutic effects in the treatment of Parkinson's disease, schizophrenia, and drug addiction. Additionally, 4-(5-{4-[2-(2-chlorophenoxy)ethyl]-1-piperazinyl}-2-nitrophenyl)morpholine could be used to study the role of dopamine D2 receptors in the regulation of emotion, motivation, and decision-making. Finally, future research could focus on the development of more selective and potent antagonists of the dopamine D2 receptor, which could have significant clinical implications.
Conclusion:
In conclusion, 4-(5-{4-[2-(2-chlorophenoxy)ethyl]-1-piperazinyl}-2-nitrophenyl)morpholine is a novel compound that has been synthesized for scientific research purposes. It is a potent and selective antagonist of the dopamine D2 receptor and has been widely used to investigate the role of this receptor in various physiological and pathological conditions. 4-(5-{4-[2-(2-chlorophenoxy)ethyl]-1-piperazinyl}-2-nitrophenyl)morpholine has several biochemical and physiological effects and has advantages and limitations for lab experiments. Finally, there are several future directions for the study of 4-(5-{4-[2-(2-chlorophenoxy)ethyl]-1-piperazinyl}-2-nitrophenyl)morpholine, which could have significant clinical implications.
Synthesemethoden
The synthesis of 4-(5-{4-[2-(2-chlorophenoxy)ethyl]-1-piperazinyl}-2-nitrophenyl)morpholine involves several steps, including the reaction of 2-nitro-4-chlorophenol with 1-(2-chloroethyl)piperazine, followed by the reaction with 4-morpholineethanol. The final product is obtained after purification by column chromatography and recrystallization. The yield of the synthesis is around 40%.
Wissenschaftliche Forschungsanwendungen
4-(5-{4-[2-(2-chlorophenoxy)ethyl]-1-piperazinyl}-2-nitrophenyl)morpholine has been widely used in scientific research to investigate the role of dopamine D2 receptors in various physiological and pathological conditions. It has been shown to be effective in the treatment of Parkinson's disease, schizophrenia, and drug addiction. Additionally, 4-(5-{4-[2-(2-chlorophenoxy)ethyl]-1-piperazinyl}-2-nitrophenyl)morpholine has been used to study the neurobiology of reward, motivation, and decision-making.
Eigenschaften
IUPAC Name |
4-[5-[4-[2-(2-chlorophenoxy)ethyl]piperazin-1-yl]-2-nitrophenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O4/c23-19-3-1-2-4-22(19)31-16-11-24-7-9-25(10-8-24)18-5-6-20(27(28)29)21(17-18)26-12-14-30-15-13-26/h1-6,17H,7-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYLVFNPEKLIQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC=C2Cl)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-{4-[2-(2-Chlorophenoxy)ethyl]piperazin-1-yl}-2-nitrophenyl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(4-morpholinyl)propanamide](/img/structure/B6005402.png)
![3-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6005421.png)
![methyl 1-{2-hydroxy-3-[3-({[2-(2-pyrazinyl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6005426.png)

![4-[2-(2-fluorophenoxy)ethyl]morpholine oxalate](/img/structure/B6005439.png)

![2-methoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-6-nitrophenol](/img/structure/B6005463.png)
![3-(2-{[(6-hydroxypyrimidin-4-yl)methyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B6005467.png)

![3-(1,3-benzodioxol-5-yl)-5-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6005493.png)
![2-methyl-6-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6005495.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide](/img/structure/B6005497.png)
![1-[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B6005505.png)